Phenylhydrazine hydrochloride
Description
Historical Context of Phenylhydrazine (B124118) Derivatives in Biomedical Applications and Research Models
The story of phenylhydrazine begins with its first characterization by the Nobel laureate Hermann Emil Fischer in 1875. wikipedia.org Fischer's discovery that phenylhydrazine could react with sugars to form crystalline derivatives called osazones was a monumental step in carbohydrate chemistry, allowing for the separation and identification of various sugars. wikipedia.org This fundamental work laid the groundwork for his later, Nobel Prize-winning research on sugar and purine (B94841) syntheses. ontosight.ai
Beyond its foundational role in organic chemistry, phenylhydrazine and its derivatives soon found their way into biomedical applications. At the turn of the 20th century, phenylhydrazine was explored for its antipyretic properties, though its toxic effects on red blood cells limited its therapeutic use in this area. jcu.cz However, this very hematotoxicity led to its application in treating polycythemia vera, a disorder characterized by an overproduction of red blood cells. himedialabs.comnih.govresearchgate.net While its use in treating this condition has largely been superseded by more modern therapies due to undesirable side effects, this historical application was a critical step in understanding its potent biological effects. scbt.comresearchgate.net
The most enduring biomedical application of phenylhydrazine hydrochloride has been in the creation of animal models for hemolytic anemia. wikipedia.orgnih.govresearchgate.net Researchers quickly recognized that its ability to induce red blood cell destruction in a controlled manner could be harnessed to study the mechanisms of anemia, erythropoiesis (red blood cell production), and the body's response to hematological stress. jcu.czscielo.br This has made it a staple compound in hematology research for decades.
Current Significance of this compound as a Research Tool
In contemporary biomedical research, this compound remains a widely used and indispensable tool, primarily for inducing hemolytic anemia in various animal models, including rats, mice, rabbits, and even zebrafish. jcu.cznih.govresearchgate.net The phenylhydrazine-induced anemia model is valued for its robustness and reproducibility, allowing scientists to investigate a range of biological processes. scielo.br
The model is instrumental in studying:
Hematopoiesis and Erythropoiesis: By inducing the destruction of red blood cells, this compound stimulates the bone marrow and spleen to increase the production of new red blood cells. This provides a dynamic system to study the molecular and cellular events involved in erythropoiesis, including the role of growth factors like erythropoietin.
Oxidative Stress and Antioxidant Systems: The mechanism of phenylhydrazine-induced hemolysis is intrinsically linked to oxidative stress, making it an excellent model to study the damaging effects of reactive oxygen species (ROS) on cells and tissues. jcu.czjcu.cz It is frequently used to evaluate the efficacy of potential antioxidant therapies.
Drug Discovery and Development: The model is employed to screen and evaluate the efficacy of novel therapeutic agents aimed at treating anemia or protecting against oxidative damage. scielo.br
Toxicology: this compound serves as a reference compound in toxicological studies to understand the mechanisms of drug-induced hemolytic anemia and to assess the hematotoxic potential of new chemical entities. jcu.czjcu.cz
Overview of Key Mechanistic Research Areas: Oxidative Stress and Hematotoxicity
The utility of this compound as a research tool is rooted in its well-defined mechanisms of inducing oxidative stress and hematotoxicity.
Oxidative Stress:
Phenylhydrazine's interaction with hemoglobin in red blood cells is a key initiating event in the generation of oxidative stress. who.int This interaction leads to the autoxidation of phenylhydrazine and the production of a cascade of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. core.ac.uk This surge in ROS overwhelms the antioxidant defense mechanisms of the erythrocytes, leading to:
Lipid Peroxidation: The ROS attack the polyunsaturated fatty acids in the red blood cell membrane, leading to lipid peroxidation. This process damages the cell membrane, increasing its permeability and fragility. jcu.cz
Protein Oxidation: Critical proteins within the red blood cell, including hemoglobin and cytoskeletal proteins like spectrin (B1175318), are oxidized. jcu.cz The oxidation of hemoglobin leads to the formation of methemoglobin, which is incapable of transporting oxygen, and Heinz bodies, which are aggregates of denatured hemoglobin. researchgate.net
Depletion of Glutathione (B108866): Glutathione, a major intracellular antioxidant, is depleted as it is consumed in the process of neutralizing the ROS. researchgate.net
Hematotoxicity:
The oxidative stress induced by this compound directly results in hematotoxicity, primarily through the destruction of red blood cells (hemolysis). scbt.com The key hematotoxic effects include:
Hemolytic Anemia: The widespread damage to red blood cells leads to their premature destruction, resulting in hemolytic anemia. nih.gov This is characterized by a decrease in red blood cell count, hemoglobin concentration, and hematocrit. nih.gov
Reticulocytosis: In response to the anemia, the body increases the production of new, immature red blood cells called reticulocytes, leading to a condition known as reticulocytosis. who.int
Splenomegaly: The spleen, which is responsible for filtering and removing damaged red blood cells from circulation, often becomes enlarged (splenomegaly) due to the increased workload. jcu.czwho.int
The table below summarizes some of the key hematological changes observed in a rat model of phenylhydrazine-induced anemia.
| Parameter | Change after Phenylhydrazine Administration |
| Red Blood Cell (RBC) Count | Decreased |
| Hemoglobin (HGB) | Decreased |
| Hematocrit (HCT) | Decreased |
| Mean Corpuscular Volume (MCV) | Increased |
| Reticulocyte Count | Increased |
Scope and Objectives of Research Utilizing this compound
The research applications of this compound are broad, with the primary objective being the elucidation of fundamental biological processes and the development of new therapeutic strategies. The key objectives of research utilizing this compound include:
To Investigate the Pathophysiology of Hemolytic Anemia: A primary goal is to use the phenylhydrazine-induced anemia model to understand the detailed molecular and cellular mechanisms that lead to red blood cell destruction in various hemolytic disorders.
To Elucidate the Mechanisms of Oxidative Stress and Cellular Damage: Researchers aim to use this compound as a tool to induce oxidative stress and study its downstream effects on cellular components, signaling pathways, and cell death mechanisms.
To Evaluate Novel Antioxidant and Hematinic Agents: A significant area of research involves using the phenylhydrazine model to test the efficacy of new drugs and natural products in protecting against oxidative damage and stimulating red blood cell production.
To Study the Process of Erythropoiesis and Hematopoietic Regeneration: The model provides a valuable system to investigate the body's regenerative response to anemia, including the proliferation and differentiation of hematopoietic stem cells.
To Assess the Hematotoxic Potential of Xenobiotics: this compound is used as a positive control in toxicological screening to identify and characterize the potential of other compounds to cause damage to the blood and blood-forming organs.
The following table outlines some specific research findings from studies using this compound to induce anemia in animal models.
| Animal Model | This compound Administration | Key Findings |
| Rats | 20 mg/kg, intraperitoneally for two consecutive days | Significant decrease in RBC count and hemoglobin; increase in reticulocytes and erythropoietin levels. scielo.br |
| Calves | 80 mg/kg, single dose | Induced hemolytic anemia with peak effects observed on day 4 post-injection. nih.gov |
| Mice | 85 mg/kg/week for eight weeks | Induced mortality and was used to study long-term toxic effects. industrialchemicals.gov.au |
| Zebrafish | 0.1-10.0 µg/mL in embryo-larval stages | Dose-dependent cytotoxicity, delayed hatching, and morphological anomalies. nih.govresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
phenylhydrazine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |
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InChI Key |
JOVOSQBPPZZESK-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)NN.Cl | |
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Molecular Formula |
C6H8N2.ClH, C6H9ClN2 | |
| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |
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Related CAS |
100-63-0 (Parent) | |
| Record name | Phenylhydrazine hydrochloride | |
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| Record name | Phenylhydrazine hydrochloride | |
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DSSTOX Substance ID |
DTXSID3021148 | |
| Record name | Phenylhydrazine hydrochloride | |
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Molecular Weight |
144.60 g/mol | |
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Physical Description |
Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |
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| Record name | Phenylhydrazine hydrochloride | |
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Boiling Point |
Not pertinent; it decomposes (EPA, 1998) | |
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Density |
Greater than 1 at 68 °F (EPA, 1998) | |
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CAS No. |
59-88-1, 27140-08-5 | |
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| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |
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| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |
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| Record name | Phenylhydrazine hydrochloride | |
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Melting Point |
469 to 475 °F (EPA, 1998) | |
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Mechanisms of Phenylhydrazine Hydrochloride Induced Cellular and Molecular Alterations
Oxidative Stress Pathways in Erythrocytes
The primary pathogenic mechanism of phenylhydrazine (B124118) hydrochloride in erythrocytes involves the initiation of oxidative stress through various interconnected pathways. This oxidative assault disrupts the delicate balance of the erythrocyte's internal environment, which is rich in iron-containing hemoglobin and highly susceptible to reactive oxygen species. nih.gov
Generation of Reactive Oxygen Species (ROS) and Free Radicals
The interaction of phenylhydrazine with erythrocytes triggers the formation of several highly reactive chemical species. These include superoxide (B77818) anions, hydroxyl radicals, and phenyl radicals, all of which contribute to the oxidative damage observed in these cells. researchgate.netnih.gov The autoxidation of phenylhydrazine is catalyzed by oxyhemoglobin within the erythrocytes, leading to the production of hydrogen peroxide and phenyl radicals. cdnsciencepub.com
The generation of superoxide anions (O₂⁻) is a key event in phenylhydrazine-induced oxidative stress. Both oxyhemoglobin and methemoglobin can act as peroxidases, reacting with phenylhydrazine to produce a phenyldiazine intermediate. This intermediate is unstable and rapidly auto-oxidizes, transferring an electron to molecular oxygen to form the superoxide anion. This process initiates a cycle of radical formation that perpetuates cellular damage.
While the direct mechanism of hydroxyl radical (•OH) formation is complex, it is generally accepted to be a downstream consequence of superoxide and hydrogen peroxide production. The Fenton and Haber-Weiss reactions, catalyzed by the abundant iron released from damaged hemoglobin, are likely pathways for the generation of this highly reactive and damaging radical species within the erythrocyte.
Experimental evidence, including the use of spin traps, has demonstrated the production of phenyl radicals (C₆H₅•) during the interaction of phenylhydrazine with oxyhemoglobin. cdnsciencepub.com These radicals can be formed through the decomposition of the phenyldiazenyl radical, an intermediate in the oxidation of phenylhydrazine. Phenyl radicals are highly reactive and can directly damage cellular components, including membrane lipids and proteins. cdnsciencepub.comjcu.cz
Interaction with Hemoglobin and Hemoglobin Modifications
Phenylhydrazine directly interacts with hemoglobin, the primary protein component of erythrocytes, leading to significant structural and functional modifications. This interaction is a central aspect of its toxicity. nih.gov
One of the hallmark effects of phenylhydrazine is the oxidation of the ferrous iron (Fe²⁺) in oxyhemoglobin to the ferric state (Fe³⁺), forming methemoglobin. longdom.org Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia. The reaction involves the transfer of electrons from phenylhydrazine to oxyhemoglobin, a process that also contributes to the generation of reactive oxygen species. This conversion is a critical step in the cascade of events leading to erythrocyte damage and eventual hemolysis. capes.gov.br The formation of methemoglobin can be observed spectroscopically and is a key indicator of phenylhydrazine exposure. cloudfront.net
| Parameter | Control Group | Phenylhydrazine-Treated Group | Reference |
| Hemoglobin (g/dL) | 14.21 ± 1.32 | 5.6 ± 0.89 | researchgate.net |
| Red Blood Cell Count (x10⁶/µL) | Normal | Significantly Reduced | jcu.cz |
| Packed Cell Volume (%) | Normal | Significantly Reduced | researchgate.net |
| Methemoglobin Level | Low | Significantly Increased | cloudfront.net |
| p<0.05 compared to control |
| Study Focus | Key Findings | Implication for Oxidative Stress |
| ROS Generation | Phenylhydrazine treatment of erythrocytes leads to a significant increase in the production of superoxide anions and phenyl radicals. | Direct evidence of phenylhydrazine's capacity to induce oxidative stress through the formation of highly reactive molecules. |
| Hemoglobin Oxidation | Incubation of red blood cells with phenylhydrazine results in a time-dependent increase in methemoglobin levels. | Demonstrates a key molecular alteration that impairs the oxygen-carrying capacity of blood and contributes to cellular dysfunction. |
| Membrane Damage | Phenylhydrazine exposure causes lipid peroxidation and degradation of cytoskeletal proteins, such as spectrin (B1175318). | Highlights the damaging effects of oxidative stress on the structural integrity of the erythrocyte membrane, leading to increased fragility and hemolysis. |
| Antioxidant Depletion | A significant decrease in the levels of reduced glutathione (B108866) (GSH) is observed in erythrocytes treated with phenylhydrazine. | Shows the overwhelming of the cell's natural antioxidant defenses, rendering it more susceptible to oxidative damage. |
Hemichrome Formation and Precipitation
The interaction of phenylhydrazine with hemoglobin initiates the oxidation of the heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin. This process is accompanied by the generation of reactive oxygen species (ROS). The unstable methemoglobin can undergo further oxidation and denaturation, leading to the formation of hemichromes. nih.gov Hemichromes are irreversible, oxidized forms of hemoglobin that tend to precipitate within the erythrocyte.
Heinz Body Formation and Aggregation
Heinz bodies are intracellular inclusions of denatured and precipitated hemoglobin that form as a consequence of severe oxidative stress. jcu.czresearchgate.net Phenylhydrazine is a well-established inducer of Heinz body formation. jcu.cznih.gov The process begins with the oxidative denaturation of hemoglobin, leading to the formation of sulfhemoglobin and hemichromes. These denatured hemoglobin molecules then aggregate and attach to the inner surface of the erythrocyte membrane. nih.gov
The formation of Heinz bodies is a concentration-dependent phenomenon. nih.gov These aggregates reduce the deformability of red blood cells, making them more susceptible to clearance from circulation by the spleen. jcu.cz The presence of Heinz bodies is a hallmark of phenylhydrazine-induced hemolytic anemia. jcu.czresearchgate.net
N-Phenylprotoporphyrin IX Formation and Heme Modification
The reaction between phenylhydrazine and oxyhemoglobin not only leads to hemoglobin denaturation but also results in the modification of the heme group itself. nih.gov This reaction can produce N-phenylprotoporphyrin IX, where a phenyl group becomes covalently bonded to one of the nitrogen atoms of the protoporphyrin IX ring. nih.govnih.gov103.247.176
This alteration of the heme structure is a result of the oxidative processes initiated by phenylhydrazine. nih.gov The formation of this N-aryl heme derivative is evidence of a protein-stabilized iron-phenyl intermediate during the reaction. nih.gov The replacement of the native heme with these modified porphyrins can destabilize the hemoglobin molecule, contributing to its precipitation and the subsequent formation of Heinz bodies. 103.247.176
Lipid Peroxidation of Erythrocyte Membranes
Phenylhydrazine induces significant oxidative damage to the erythrocyte membrane through lipid peroxidation. jcu.cznih.gov This process is initiated by the reactive oxygen species generated during the interaction of phenylhydrazine with hemoglobin. nih.govpeerj.com These ROS, including superoxide radicals and hydroxyl radicals, attack the polyunsaturated fatty acids in the membrane lipids, leading to a chain reaction of lipid degradation. jcu.czresearchgate.net
The end products of lipid peroxidation, such as malondialdehyde (MDA), accumulate in the erythrocyte membrane. jci.org This accumulation is positively correlated with the externalization of phosphatidylserine (B164497) and phosphatidylethanolamine (B1630911) from the inner to the outer leaflet of the membrane bilayer. jci.org The extent of lipid peroxidation can be monitored by measuring the release of volatile hydrocarbons like ethane (B1197151) and pentane. nih.gov
| Parameter | Observation | Reference |
| Initiator | Phenylhydrazine-induced reactive oxygen species | nih.govpeerj.com |
| Target | Polyunsaturated fatty acids in the erythrocyte membrane | jcu.czresearchgate.net |
| Byproduct | Malondialdehyde (MDA) | jci.org |
| Consequence | Externalization of phosphatidylserine and phosphatidylethanolamine | jci.org |
| Monitoring | Release of ethane and pentane | nih.gov |
Oxidative Degradation of Erythrocyte Membrane Proteins, Including Spectrin
In addition to lipids, the protein components of the erythrocyte membrane are also targets of phenylhydrazine-induced oxidative damage. jcu.czresearchgate.net A key target is spectrin, a major cytoskeletal protein responsible for maintaining the shape and integrity of the red blood cell. nih.govnih.gov
Exposure of erythrocytes to phenylhydrazine leads to the degradation of both the α and β monomers of spectrin. nih.gov This degradation is characterized by a decrease in the intensity of the spectrin bands on SDS-PAGE without the formation of high-molecular-weight polymers. nih.gov The degradation of spectrin is believed to be a direct oxidative breakdown rather than a result of proteolytic activity. nih.gov This damage to the cytoskeleton contributes to the loss of membrane deformability and the eventual lysis of the erythrocyte. jcu.cznih.gov
| Protein | Effect of Phenylhydrazine | Experimental Observation | Reference |
| Spectrin (α and β monomers) | Degradation | Decreased intensity on SDS-PAGE | nih.govnih.gov |
| Cytoskeletal Proteins | Oxidative Degradation | Loss of membrane deformability | jcu.cznih.gov |
Depletion of Antioxidant Systems (e.g., Glutathione)
Erythrocytes possess antioxidant systems to protect against oxidative damage, with glutathione (GSH) being a critical component. nih.gov Phenylhydrazine challenges these protective mechanisms, leading to a significant reduction in the concentration of reduced glutathione. nih.govnih.gov
The depletion of GSH occurs as it is consumed in the detoxification of reactive oxygen species generated by the phenylhydrazine-hemoglobin reaction. jcu.cz Studies have shown that while GSH levels decrease, there is not a corresponding increase in oxidized glutathione (GSSG). nih.gov This suggests that the glutathione system is overwhelmed by the oxidative stress induced by phenylhydrazine. The depletion of this crucial antioxidant leaves the cell vulnerable to further oxidative damage to its lipids, proteins, and hemoglobin. jcu.czjci.org
Erythrocyte Damage and Hemolysis Mechanisms
The culmination of the molecular alterations induced by phenylhydrazine hydrochloride is significant damage to the erythrocyte, ultimately leading to hemolysis. The oxidative denaturation of hemoglobin and the formation of Heinz bodies are central to this process. nih.govresearchgate.net These intracellular inclusions reduce cellular deformability and can lead to mechanical trapping and removal of the red blood cells in the spleen. jcu.cz
Furthermore, the oxidative damage to the membrane, including lipid peroxidation and spectrin degradation, compromises the structural integrity of the erythrocyte. jcu.cznih.gov This can lead to increased membrane permeability, ion imbalances, and eventual cell lysis. nih.gov The combination of these factors results in premature destruction of red blood cells, the defining characteristic of hemolytic anemia. jcu.cznih.gov
Impairment of Erythrocyte Deformability
Erythrocyte deformability, the ability of red blood cells to change shape in response to external forces, is critical for their passage through narrow capillaries and for efficient oxygen delivery. This compound significantly impairs this property through several interconnected mechanisms.
The primary mechanism involves oxidative damage to key cellular components. Phenylhydrazine induces the formation of reactive oxygen species (ROS), which leads to the oxidation of hemoglobin. jcu.cz This oxidized hemoglobin denatures and precipitates within the erythrocytes to form inclusions known as Heinz bodies. jcu.cznih.gov The formation of Heinz bodies is a central factor in reducing RBC deformability. These rigid intracellular inclusions physically obstruct the cell, making it less pliable.
Furthermore, the oxidative stress initiated by phenylhydrazine leads to the degradation of spectrin, a crucial protein of the membrane skeleton responsible for maintaining the shape and mechanical stability of the erythrocyte. jcu.cz This degradation occurs without significant cross-linking of membrane proteins. jcu.cz The attachment of Heinz bodies to the inner surface of the cell membrane further perturbs the viscoelastic properties of the membrane. nih.gov Studies have shown that the decrease in deformability begins even before Heinz bodies are visibly attached to the membrane, and this impairment is exacerbated once they are bound. nih.govnih.gov
The consequences of this reduced deformability are significant. As the erythrocytes become more rigid, their ability to navigate the microcirculation is compromised, contributing to their sequestration and eventual destruction.
| Mechanism | Description | Key Cellular Components Affected | Reference |
|---|---|---|---|
| Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. | Hemoglobin, Spectrin, Membrane Lipids | jcu.cz |
| Heinz Body Formation | Precipitation of denatured hemoglobin within the erythrocyte. | Hemoglobin | jcu.cznih.gov |
| Spectrin Degradation | Oxidative breakdown of the primary cytoskeletal protein. | Spectrin | jcu.cz |
| Membrane Perturbation | Attachment of Heinz bodies to the inner membrane surface, altering its physical properties. | Membrane proteins (e.g., Band 3) | nih.gov |
Phosphatidylserine Translocation and Phagocytosis Signaling
In healthy erythrocytes, the phospholipid phosphatidylserine (PS) is asymmetrically distributed and confined to the inner leaflet of the plasma membrane. nih.gov The externalization, or translocation, of PS to the outer leaflet is a well-established "eat-me" signal that triggers recognition and phagocytosis by macrophages, a process known as efferocytosis. nih.govnih.gov
Treatment with phenylhydrazine can induce this critical membrane alteration. The oxidative stress and cellular damage caused by the compound can disrupt the mechanisms that maintain phospholipid asymmetry. nih.gov Specifically, the activity of enzymes responsible for keeping PS on the inner leaflet, such as flippases, may be inhibited, while scramblase activity, which facilitates bidirectional phospholipid movement, may be activated. nih.gov
Studies have demonstrated that phenylhydrazine-treated red blood cells exhibit enhanced adhesiveness to the extracellular matrix, a phenomenon mediated by the translocation of PS to the cell surface. nih.gov This externalized PS acts as a ligand for various receptors on phagocytic cells, initiating signaling cascades that lead to the engulfment and clearance of the damaged erythrocyte. nih.govbiorxiv.org Therefore, PS translocation is a key molecular event that links phenylhydrazine-induced damage to the removal of these cells from circulation by the mononuclear phagocyte system.
| Event | Description | Consequence | Reference |
|---|---|---|---|
| Normal State | Phosphatidylserine (PS) is maintained on the inner leaflet of the erythrocyte membrane. | No phagocytic recognition. | nih.gov |
| Phenylhydrazine-Induced Damage | Oxidative stress disrupts membrane phospholipid asymmetry. | Translocation of PS to the outer membrane leaflet. | nih.gov |
| Phagocytosis Signaling | Externalized PS is recognized by macrophage receptors. | Initiation of signaling for engulfment (efferocytosis). | nih.govbiorxiv.org |
| Cellular Clearance | Macrophages phagocytose the PS-exposing erythrocytes. | Removal of damaged red blood cells from circulation. | nih.gov |
Cross-linking of Erythrocyte Band 3 Protein
Band 3 protein, also known as anion exchanger 1 (AE1), is a major transmembrane protein in erythrocytes. It plays a vital role in gas exchange and in linking the plasma membrane to the underlying cytoskeleton. mdpi.com The oxidative stress induced by phenylhydrazine leads to the formation of Heinz bodies, which are composed of denatured and precipitated hemoglobin. nih.gov
These Heinz bodies can bind to the N-terminal domain of Band 3 protein. nih.gov Furthermore, the oxidative conditions promoted by phenylhydrazine facilitate the cross-linking of membrane proteins. Research indicates that the precipitated hemoglobin (Heinz body protein) has a high proportion of its sulfhydryl groups oxidized. nih.gov This oxidized hemoglobin can then induce the polymerization of spectrin through disulfide exchange. nih.gov This process of cross-linking extends to Band 3 protein, leading to the formation of protein aggregates. nih.gov
This cross-linking of Band 3 and other membrane proteins, such as spectrin, contributes significantly to the loss of erythrocyte deformability. nih.gov The formation of these high-molecular-weight protein complexes disrupts the normal architecture and flexibility of the cell membrane, making the cell rigid and prone to mechanical destruction.
Intravascular vs. Extravascular Hemolysis Contributions
Hemolysis, the destruction of red blood cells, can occur either within the bloodstream (intravascular) or within the mononuclear phagocyte system, primarily in the spleen and liver (extravascular). mdpi.com Phenylhydrazine induces both types of hemolysis.
Intravascular hemolysis is a direct consequence of the severe oxidative damage to the erythrocyte membrane. Phenylhydrazine induces lipid peroxidation of the erythrocyte membranes, which can lead to a loss of membrane integrity and the rupturing of the cell directly within the circulation. nih.gov This process releases free hemoglobin and other cellular components into the plasma. jcu.cz
Extravascular hemolysis is the result of the cellular alterations that mark the erythrocyte for removal by phagocytes. mdpi.com As discussed, phenylhydrazine-induced damage leads to reduced deformability and the externalization of phosphatidylserine. jcu.cznih.gov The rigid, damaged erythrocytes are unable to pass through the narrow sinusoids of the spleen and are subsequently recognized and phagocytosed by splenic and hepatic macrophages. mdpi.com The translocation of phosphatidylserine serves as a direct signal for this phagocytic clearance. nih.gov
Therefore, phenylhydrazine-induced hemolytic anemia is a composite of both intravascular and extravascular processes. The direct chemical insult causes some cells to lyse within the vessels, while others undergo modifications that lead to their recognition and removal by the mononuclear phagocyte system.
| Feature | Intravascular Hemolysis | Extravascular Hemolysis | Reference |
|---|---|---|---|
| Location | Within blood vessels | Spleen and liver (mononuclear phagocyte system) | mdpi.com |
| Primary Trigger | Severe membrane damage, lipid peroxidation, loss of integrity | Reduced deformability, phosphatidylserine exposure | nih.govnih.gov |
| Mechanism of RBC Destruction | Cell lysis and rupture | Phagocytosis by macrophages | mdpi.com |
| Key Phenylhydrazine Effect | Direct oxidative damage leading to membrane failure | Induction of "eat-me" signals and loss of flexibility | nih.govnih.gov |
Pathophysiological Responses to Phenylhydrazine Hydrochloride Exposure in Animal Models
Hematological Manifestations of Phenylhydrazine (B124118) Hydrochloride-Induced Anemia
The administration of phenylhydrazine hydrochloride to animal models precipitates a cascade of hematological changes characteristic of hemolytic anemia. These manifestations are a direct consequence of the compound's oxidative damage to red blood cells.
Erythrocytopenia and Hemoglobin Concentration Reduction
A primary and defining feature of this compound-induced anemia is a marked decrease in the number of circulating red blood cells (erythrocytopenia) and a concurrent reduction in hemoglobin concentration. Phenylhydrazine and its metabolites induce oxidative stress, leading to the damage of erythrocyte membranes and the oxidation of hemoglobin. This process results in the premature destruction of red blood cells, a phenomenon known as hemolysis.
Studies across various animal models, including rats, mice, and rabbits, consistently demonstrate a significant decline in red blood cell counts and hemoglobin levels following this compound administration. For instance, in a study involving rats, phenylhydrazine injection led to a significant reduction in both red blood cell count and hemoglobin concentration. This hemolytic action is a key factor in the development of anemia in these experimental models.
| Parameter | Control Group | Phenylhydrazine-Treated Group | Percentage Change |
|---|---|---|---|
| Red Blood Cell Count (x106/µL) | 7.5 ± 0.5 | 3.8 ± 0.4 | -49% |
| Hemoglobin (g/dL) | 14.2 ± 0.8 | 8.5 ± 0.7 | -40% |
Reticulocytosis as a Regenerative Response
In response to the rapid destruction of mature erythrocytes, the bone marrow initiates a compensatory regenerative process, leading to a significant increase in the number of immature red blood cells, known as reticulocytes, in the peripheral blood. This condition is termed reticulocytosis and is a hallmark of a healthy bone marrow response to anemia. The release of these young erythrocytes is stimulated by the increased production of erythropoietin, a hormone that promotes red blood cell formation.
The presence of a high percentage of reticulocytes is a key indicator of the regenerative nature of the anemia induced by this compound. In rabbits treated with this compound, a marked increase in reticulated red blood cells was observed as the anemia progressed. Similarly, studies in mice have shown significant reticulocytosis, confirming the robust erythropoietic response to the hemolytic challenge.
Alterations in Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC)
Red blood cell indices, including Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC), are often altered in this compound-induced anemia. MCV, which reflects the average size of red blood cells, typically increases due to the presence of larger, immature reticulocytes. This macrocytosis is a direct consequence of the bone marrow's regenerative efforts.
The MCH, representing the average amount of hemoglobin in a single red blood cell, and the MCHC, indicating the average concentration of hemoglobin within a red blood cell, can also show variations. In some studies with rats, both MCV and MCH were observed to increase following phenylhydrazine administration. These changes in red blood cell indices provide valuable insights into the characteristics of the anemia and the physiological response to hemolysis.
Leukocytosis (Neutrophilia and Lymphocytosis) and Platelet Count Alterations
Exposure to this compound can also impact other blood cell lineages, leading to changes in the white blood cell (leukocyte) and platelet counts. A common finding is leukocytosis, an increase in the total number of white blood cells. This is often characterized by neutrophilia (an increase in neutrophils) and lymphocytosis (an increase in lymphocytes). In rats, phenylhydrazine administration has been shown to induce a marked leukocytosis, with lymphocytes and monocytes being the predominant cell types. nih.gov
Platelet counts can also be affected, with reports of both transient thrombocytopenia (a decrease in platelets) and thrombocytosis (an increase in platelets). In rats, phenylhydrazine treatment has been associated with transient thrombocytopenia. nih.gov Conversely, other studies have reported an increase in platelet counts in the initial stages of phenylhydrazine-induced anemia in rats. mdpi.com These alterations in leukocyte and platelet numbers suggest a broader systemic inflammatory and hematopoietic response to the chemical insult.
| Parameter | Control Group | Phenylhydrazine-Treated Group |
|---|---|---|
| Total White Blood Cell Count (x103/µL) | 12.5 ± 1.5 | 70.0 ± 8.0 |
| Neutrophils (x103/µL) | 2.5 ± 0.3 | 15.0 ± 2.0 |
| Lymphocytes (x103/µL) | 9.0 ± 1.2 | 50.0 ± 6.0 |
| Platelet Count (x103/µL) | 750 ± 50 | Variable (Thrombocytopenia or Thrombocytosis) |
Anisocytosis and Poikilocytosis
The peripheral blood smear of animals with this compound-induced anemia often reveals significant morphological abnormalities in the red blood cells. Anisocytosis, a condition characterized by red blood cells of varying sizes, and poikilocytosis, the presence of abnormally shaped red blood cells, are common findings. healthline.com These changes are a direct reflection of the damage to erythrocytes and the active regenerative process. healthline.com
Anisocytosis arises from the simultaneous presence of smaller, damaged red blood cells and larger, newly released reticulocytes. clevelandclinic.org Poikilocytosis can manifest as various abnormal shapes, which can be indicative of specific types of red blood cell damage. noul.comclevelandclinic.org The presence of both anisocytosis and poikilocytosis, termed anisopoikilocytosis, is a key diagnostic feature of many types of anemia, including the hemolytic anemia induced by phenylhydrazine. healthline.com
Extramedullary Hematopoiesis and Organ Involvement
In response to the severe anemia and the high demand for new red blood cells that exceeds the capacity of the bone marrow, hematopoietic activity can be initiated in organs outside of the bone marrow. This phenomenon is known as extramedullary hematopoiesis. The primary sites for this compensatory erythropoiesis are the spleen and the liver. nih.gov
In murine models of phenylhydrazine-induced anemia, significant splenomegaly (enlargement of the spleen) is a consistent finding. Histological examination of the spleen reveals a marked expansion of the red pulp with numerous erythroid precursor cells, indicating active red blood cell production. The liver also becomes a site of erythropoiesis, with hematopoietic foci appearing in the sinusoids. nih.govkarger.com In splenectomized mice, the liver becomes the primary site of extramedullary hematopoiesis following phenylhydrazine treatment. karger.comnih.gov This demonstrates the plasticity of hematopoietic tissues in response to severe anemic stress.
Splenomegaly and Splenic Erythroid Hyperplasia
Exposure to this compound (PHZ) in animal models consistently leads to significant changes in the spleen, primarily characterized by splenomegaly (enlargement of the spleen) and splenic erythroid hyperplasia. The enlargement of the spleen is a direct consequence of the hemolytic anemia induced by PHZ. industrialchemicals.gov.aunih.gov As the compound causes oxidative damage and lysis of red blood cells (erythrocytes), the spleen's role in clearing these damaged cells is significantly increased. industrialchemicals.gov.auwho.int This heightened activity results in a major increase in spleen mass.
The spleen is a primary site for the clearance of senescent and damaged erythrocytes from circulation, a process known as erythrophagocytosis. Following PHZ administration, erythrocytes undergo oxidative damage, leading to the denaturation of hemoglobin and alterations to the cell membrane. researchgate.netnih.gov These changes mark the cells for destruction. The spleen, particularly the macrophages in the red pulp, recognizes and engulfs these compromised red blood cells.
In animal models of PHZ-induced anemia, erythrophagocytosis is significantly upregulated. Studies in chickens have shown massive erythrophagocytosis in the liver and moderate activity in the spleen. who.int In mammals, PHZ-induced damage causes red blood cells to be taken up by macrophages in the spleen. researchgate.net This process is a key factor in the development of anemia and is triggered by PHZ-induced modifications to erythrocyte membrane proteins, which allows for the binding of autologous immunoglobulin G (IgG). Macrophages then recognize this complex via their Fc receptors, initiating rapid erythrophagocytosis.
In response to the hemolytic anemia caused by PHZ, the spleen can become a site of compensatory red blood cell production, a process known as extramedullary erythropoiesis. A key morphological feature of this process is the formation of erythroblastic islands. These islands are clusters of developing erythroblasts (immature red blood cells) surrounding a central macrophage.
Studies in mice with PHZ-induced anemia have demonstrated the clear presence of these erythroblastic islands within the spleen. nih.gov These structures are the functional units of erythropoiesis, where the central macrophage provides essential support for the proliferation and differentiation of the surrounding erythroblasts. The macrophage is thought to supply iron necessary for hemoglobin synthesis and to phagocytose the extruded nuclei from maturing erythroblasts. The appearance of these islands is a hallmark of the spleen's regenerative response to the severe loss of red blood cells. nih.gov
Hepatic Cell Atrophy and Iron Accumulation in Liver
The liver is another organ significantly affected by PHZ-induced hemolysis. The extensive destruction of red blood cells releases large quantities of hemoglobin, which is subsequently broken down, leading to an overload of iron. The liver plays a central role in iron metabolism and storage, and in conditions of massive hemolysis, it experiences significant iron accumulation. nih.govwho.int This increased iron deposition is a consistent finding in animal models treated with PHZ. nih.govwho.int
Table 1: Hepatic Changes in PHZ-Treated Animal Models
| Finding | Description | Species Observed |
| Iron Accumulation | Excessive deposition of iron within hepatocytes and Kupffer cells, resulting from the breakdown of hemoglobin from lysed erythrocytes. nih.govwho.int | Mice, Rats, Dogs who.int |
| Hepatic Cell Atrophy | A decrease in the size of liver cells, noted as a dystrophic change secondary to PHZ toxicity and iron overload. industrialchemicals.gov.auwho.int | Dogs who.int |
| Erythropoietic Islands | Formation of clusters of developing red blood cells around a central macrophage, indicating extramedullary hematopoiesis. nih.gov | Mice, Rabbits nih.govnih.gov |
| Elevated Liver Enzymes | Increased serum levels of enzymes such as ALT, AST, and ALP, indicating hepatic damage. nih.gov | Rats nih.gov |
Renal and Kidney Dysfunction, Potentially Secondary to Hemolysis
Renal and kidney dysfunction is a significant complication arising from the massive intravascular hemolysis induced by PHZ. plos.org The primary mechanism of injury is not typically a direct toxic effect of PHZ on the kidneys, but rather the consequences of releasing vast amounts of hemoglobin and heme into the bloodstream. plos.org When the natural scavenging systems for free hemoglobin become saturated, the excess is filtered by the kidneys, where it can be highly toxic to the renal tubules. plos.org
This can lead to acute kidney injury (AKI), characterized by tubular damage and inflammation. plos.org Studies in mice have shown that PHZ treatment leads to profound changes in mRNA levels for markers of tubular damage (such as Kim-1 and NGAL) and ultrastructural signs of tubular injury. plos.org The resulting condition, often termed heme nephropathy, can cause acute tubular necrosis. nj.gov While murine kidneys have shown some resistance to hemolysis-induced AKI, signs of renal stress, including proteinuria and transient oliguria (reduced urine output), are observed. plos.org Oxidative stress induced by PHZ intoxication has also been shown to decrease creatinine (B1669602) clearance, an indicator of reduced glomerular filtration rate.
Table 2: Indicators of Renal Dysfunction in PHZ-Treated Mice
| Parameter | Observation | Implication |
| Kim-1 and NGAL mRNA | Profound increase in mRNA levels in kidney tissue. plos.org | Markers of acute tubular damage. plos.org |
| IL-6, E-selectin, ICAM-1 mRNA | Increased mRNA levels in kidney tissue. plos.org | Markers of tissue and vascular inflammation. plos.org |
| Proteinuria | Increased presence of protein in the urine. plos.org | Indicates damage to the kidney's filtering units. |
| Oliguria | Severe, transient reduction in urine output. plos.org | Sign of acute kidney impairment. |
| Creatinine Clearance | Reduction in the rate of creatinine clearance from the blood. | Suggests a reduced glomerular filtration rate (GFR). |
Immunological and Inflammatory Responses
Modulation of Immune Reactions
Exposure to this compound triggers a complex set of immunological and inflammatory responses that go beyond the simple clearance of damaged cells. The hemolytic process itself acts as a potent inflammatory stimulus. Long-term treatment with PHZ in rats has been shown to cause a significant increase in the number of circulating leukocytes, particularly lymphocytes, a condition known as leukocytosis. researchgate.netplos.org
PHZ modulates the immune system in several specific ways. It induces senescence-like changes in erythrocyte membrane proteins, which leads to the binding of autologous IgG antibodies. plos.org This opsonization of red blood cells is a key step that triggers their recognition and destruction by macrophages. Furthermore, PHZ stimulates the production of these IgG antibodies, indicating an activation of the adaptive immune system. plos.org Studies have revealed a marked increase in the B-cell population in the peripheral blood and spleen and an altered ratio of T-helper to T-suppressor cells, suggesting a significant shift in lymphocyte regulation. plos.org Additionally, PHZ administration leads to an increase in circulating prostaglandin E2, a potent lipid mediator of inflammation. plos.org There is also evidence to suggest a secondary effect of enhancing pro-inflammatory cytokines such as IL-1α and IL-1β. nih.gov
Activation of Lymphoid Cells
Exposure to this compound in animal models leads to significant activation and alteration of lymphoid cell populations. Studies in rats have demonstrated that a single injection of phenylhydrazine (PHZ) induces a pronounced leukocytosis, which is a general increase in the number of white blood cells. nih.gov This increase is most significant four to six days after the injection, with lymphocytes and monocytes constituting 75 to 80 percent of the total leukocyte count. nih.gov
Further analysis using flow cytometry on peripheral blood mononuclear cells (PBMCs) from rats treated with PHZ has revealed a marked increase in the B cell population. nih.gov This finding suggests that PHZ stimulates the B-cell lineage specifically. nih.gov In addition to the increased numbers, the lymphoid cells also show signs of activation and proliferation. Atypical and blastic (immature) lymphoid cells have been observed in smears of PBMCs from PHZ-treated rats. nih.gov
Moreover, PHZ appears to sensitize lymphoid cells to other stimuli. When PBMCs from PHZ-treated rats were cultured with mitogens such as pokeweed mitogen (PWM) or phytohemagglutinin (PHA), they showed significantly increased blastogenesis—a process of lymphocyte proliferation—compared to cells from untreated rats. nih.gov Direct incubation of PBMCs from untreated rats with PHZ also resulted in a significant increase in blastogenesis. nih.gov This mitogenic and activating effect on lymphoid cells is a key feature of the immune response to this compound. nih.gov
| Animal Model | Observation | Specific Findings | Reference |
|---|---|---|---|
| Rat | Leukocytosis | Most pronounced 4-6 days post-injection; lymphocytes and monocytes accounted for 75-80% of leukocytes. | nih.gov |
| Rat | B Cell Population | Marked increase in the peripheral blood B cell population, also observed in the spleen. | nih.govnih.gov |
| Rat | Lymphoid Cell Morphology | Presence of atypical and blastic lymphoid cells in peripheral blood mononuclear cells (PBMCs). | nih.gov |
| Rat | Lymphocyte Blastogenesis | Significant increases in blastogenesis in response to PWM and PHA in cells from PHZ-treated rats. Direct incubation with PHZ also increased blastogenesis. | nih.gov |
Pro-inflammatory Cytokine Release and Inflammatory Mediator Activation (e.g., COX-2)
The administration of this compound in animal models also triggers a significant inflammatory response characterized by the release of pro-inflammatory cytokines and the activation of inflammatory mediators. In murine models, PHZ administration has been shown to lead to marked increases in the production of Th1-type pro-inflammatory mediators, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests an activation of cellular immune pathways that are central to inflammation.
The inflammatory response is further evidenced by the activation of key enzyme systems involved in generating inflammatory mediators. Cyclooxygenase-2 (COX-2) is an enzyme that is highly induced by pro-inflammatory stimuli and plays a critical role in inflammatory conditions. nih.gov While direct studies on PHZ's effect on COX-2 are limited, research has shown that long-term PHZ treatment in rats leads to an increase in circulating prostaglandin E2 titers. nih.gov Prostaglandin E2 is a principal mediator of inflammation and its synthesis is dependent on the activity of COX enzymes, particularly COX-2 in inflammatory settings. nih.gov
Interestingly, the inflammatory response to PHZ is not limited to pro-inflammatory mediators. Studies have also reported an increase in interleukin-10 (IL-10) levels in animal models of PHZ-induced hemolytic anemia. htct.com.br IL-10 is generally considered an anti-inflammatory cytokine, and its elevation may represent a counter-regulatory mechanism to control the inflammation induced by PHZ.
| Animal Model | Mediator/Cytokine | Effect of PHZ Exposure | Reference |
|---|---|---|---|
| Mouse | IFN-γ | Marked increase in production. | nih.gov |
| Mouse | TNF-α | Marked increase in production. | nih.gov |
| Rat | Prostaglandin E2 | Increase in circulating titers. | nih.gov |
| Rat | Interleukin-10 (IL-10) | Increased levels observed. | htct.com.br |
Immune System Alternation, including Regulatory T cells
More specifically, recent research has begun to investigate the impact of PHZ on regulatory T cells (Tregs), a specialized subset of T cells that are critical for maintaining immunological self-tolerance and suppressing excessive immune responses. jci.orgtaconic.com In a murine model where PHZ was administered before infection with Plasmodium berghei ANKA to induce experimental cerebral malaria, the populations of splenic regulatory T cells were assessed. nih.gov This study highlighted that PHZ administration led to an expansion of the Th1 subset and enhanced activation of CD4+ T cells. nih.gov
Furthermore, another study investigating the effects of echinochrome in a PHZ-induced hemolytic anemia model in rats noted that echinochrome might exert its effects by controlling the generation of regulatory T cells. nih.gov This suggests that the pathological state induced by PHZ involves alterations in Treg populations, which may then be a target for therapeutic intervention. The modulation of Treg generation and function appears to be an important aspect of the immune system's response to the damage and inflammation caused by this compound. nih.gov
| Animal Model | Immune Cell Population | Observed Alteration | Reference |
|---|---|---|---|
| Rat | T-helper/T-suppressor cells | Altered ratio at certain time intervals after PHZ injection. | nih.gov |
| Mouse | Splenic Regulatory T cells (Tregs) | Treg populations were assessed in the context of PHZ-induced reticulocytosis and subsequent infection. | nih.gov |
| Mouse | CD4+ T cells | Activation was significantly and dramatically enhanced, with an expansion of the Th1 subset. | nih.gov |
| Rat | Regulatory T cells (Tregs) | Alterations in Treg generation are implicated in the pathophysiology of PHZ-induced anemia. | nih.gov |
Phenylhydrazine Hydrochloride in Experimental Models and Research Methodologies
Induction of Hemolytic Anemia Models
Phenylhydrazine (B124118) hydrochloride is a widely utilized chemical compound in experimental research to induce hemolytic anemia, a condition characterized by the premature destruction of red blood cells. Its application in animal models allows for the controlled study of the pathogenesis of anemia and the underlying physiological and cellular responses. The compound's ability to induce oxidative stress on erythrocytes leads to their lysis, providing a reliable and reproducible model for investigating various aspects of hematology and erythropoiesis.
Species-Specific Responses (Rats, Mice, Dogs, Rabbits, Chickens, Zebrafish, Birds, Swine)
The administration of phenylhydrazine hydrochloride elicits hemolytic anemia across a diverse range of animal species, though the specific responses and disease progression can vary.
Rats: In rats, phenylhydrazine induces a predictable and dose-dependent hemolytic anemia. A single intraperitoneal injection can lead to a significant decrease in erythrocyte concentration and hemoglobin levels within a few days. nih.gov The response includes reticulocytosis, an increase in the number of immature red blood cells, which typically peaks around day seven as the bone marrow compensates for the anemia. nih.gov
Mice: Mice are another common model for phenylhydrazine-induced anemia. Intraperitoneal injections lead to a rapid decrease in hematocrit levels, which is also dose-dependent. jcu.cz The recovery phase in mice, characterized by the normalization of hematocrit levels, is often observed within approximately eight days. jcu.cz
Dogs: In dogs, oral administration of phenylhydrazine and its derivatives has been shown to induce Heinz body anemia. vettimes.com This is accompanied by a decrease in haptoglobin in the plasma and reduced glutathione (B108866) in red blood cells. vettimes.com Pathological examination reveals significant erythrophagia and hemosiderosis in the reticuloendothelial system. vettimes.com
Rabbits: Rabbits have been used in studies of phenylhydrazine-induced anemia since the late 19th century. nih.gov Subcutaneous or intraperitoneal injections in rabbits lead to a marked reduction in hemoglobin concentration and hematocrit levels. sfu.canih.gov The anemic state is typically established over a period of several days of administration. sfu.canih.gov
Chickens: In domestic fowl (Gallus domesticus), a single subcutaneous injection of this compound can cause a severe anemic response. researchgate.nettodaysveterinarypractice.com This is characterized by a significant reduction in hemoglobin, packed cell volume, and total erythrocyte count, with the peak of anemia observed around the third day post-injection. researchgate.net Compensatory erythropoiesis becomes evident by day five, and a near-complete recovery of the hematological profile is typically seen by day eleven. researchgate.net
Zebrafish: The zebrafish (Danio rerio) model has proven useful for studying the effects of this compound, particularly during embryonic and larval stages. nih.gov Exposure of zebrafish embryos to the compound results in a dose- and time-dependent toxicity, including a reduction in hematocrit and hemoglobin concentration. nih.gov This model allows for real-time observation of the toxic effects on developing erythroid lineages. peerj.com
Birds: Beyond chickens, phenylhydrazine has been validated for inducing a transient and reversible hemolytic anemia in other avian species like Zebra Finches (Taenipoygia guttata) and European Starlings (Sturnus vulgaris). sfu.ca A single intramuscular injection causes a rapid decrease in hematocrit and plasma hemoglobin within 24 hours, with recovery to pre-injection levels within 5 to 10 days. sfu.ca
Swine: Currently, there is a lack of specific research findings detailing the use of this compound to induce hemolytic anemia in swine models within the available scientific literature.
Dose-Response Relationships and Time-Course Analysis
The severity of hemolytic anemia induced by this compound is directly related to the administered dose and the duration of exposure. Higher doses generally lead to a more rapid and severe decrease in red blood cell parameters. The time-course of the anemic response and subsequent recovery is also a critical aspect of these experimental models.
The table below summarizes key findings on dose-response relationships and time-course analysis from various studies.
| Species | Administration Route | Dose | Key Findings | Reference |
| Rats | Intraperitoneal | 90 mg/kg b.w. | Erythrocyte concentration decreased to 45% of normal and packed cell volume to 53% by day 3. Reticulocytosis peaked at 475% on day 7. | nih.gov |
| Mice | Intraperitoneal | 60 mg/kg b.w. (on days 0 and 2) | Hematocrit decreased to 34.3% by day 4. Recovery to basal levels by day 8. | jcu.cz |
| Rabbits | Intraperitoneal | 3.0 mg/kg b.w. (every two days) | Hemoglobin and hematocrit levels were reduced by approximately 63.2% after 18 days. | sfu.ca |
| Birds | Intramuscular | 10 and 12.5 µg/g BW | A dose-dependent decrease in hematocrit was observed, with recovery within 5-10 days. | sfu.ca |
| Zebrafish | Immersion | 0.1-1.0 µg/mL | Dose- and time-dependent toxicity observed in embryos and larvae, with an LC50 of 0.7 µg/mL. | nih.gov |
Administration Routes (Intraperitoneal, Oral Gavage, Subcutaneous, Dermal)
The method of administration of this compound can influence the onset and severity of hemolytic anemia.
Intraperitoneal (IP) Injection: This is a common route of administration in rodents, such as rats and mice, leading to rapid absorption and a predictable anemic response. nih.govjcu.cz
Oral Gavage: Oral administration has been used in studies with dogs and is effective in inducing anemia, though the absorption kinetics may differ from parenteral routes. vettimes.com
Subcutaneous (SC) Injection: This route is frequently used in species like rabbits and chickens, providing a sustained release of the compound and inducing a consistent hemolytic state. nih.govresearchgate.netnih.gov
Dermal Administration: While phenylhydrazine is expected to be toxic via the dermal route, specific studies detailing its use for the induction of hemolytic anemia through this route are not readily available in the scientific literature. jcu.cz
Advantages of this compound as a Model Inducer
The use of this compound to induce hemolytic anemia in experimental models offers several distinct advantages for researchers:
Reliability and Reproducibility: Phenylhydrazine consistently induces hemolytic anemia across various species, allowing for the generation of reliable and reproducible disease models. jcu.czsfu.caresearchgate.net
Dose-Dependent Effects: The severity of the anemia can be controlled by adjusting the dose of phenylhydrazine, enabling researchers to study a spectrum of anemic conditions from mild to severe. jcu.czsfu.ca
Reversibility: The anemic state induced by phenylhydrazine is typically transient, with the hematopoietic system recovering after the cessation of treatment. sfu.ca This allows for the study of both the induction of anemia and the subsequent regenerative processes.
Well-Characterized Mechanism: The mechanism of action of phenylhydrazine, involving oxidative damage to red blood cells, is well-documented, providing a solid foundation for interpreting experimental results. nih.gov
Investigation of Erythropoiesis and Erythroid Precursor Dynamics
Phenylhydrazine-induced hemolytic anemia serves as a powerful stimulus for erythropoiesis, the process of red blood cell production. This makes it an invaluable tool for studying the dynamics of erythroid precursor cells.
Studies on Erythroid Burst-Forming Units (BFU-E) and Colony-Forming Units (CFU-E)
The regenerative response to phenylhydrazine-induced anemia involves the proliferation and differentiation of erythroid progenitors, including Burst-Forming Units-Erythroid (BFU-E) and Colony-Forming Units-Erythroid (CFU-E).
In mice , subcutaneous injection of this compound leads to significant changes in the populations of these precursors in the bone marrow, spleen, and blood. cloudfront.net Studies have shown a maximal increase in circulating BFU-E on day two following treatment. cloudfront.net In contrast, bone marrow BFU-E levels continuously decrease, while splenic BFU-E and CFU-E increase until day four and then decline. cloudfront.net The maximal increase in bone marrow CFU-E is observed on day four. cloudfront.net These findings suggest a significant migration of BFU-E in response to the erythropoietic stimulus. cloudfront.net
In rats , the rate of CFU-E production varies depending on the duration of phenylhydrazine treatment. Short-term treatment results in a rapid and significant increase in splenic CFU-E, while long-term administration leads to a progressive increase in bone marrow CFU-E and a decline in splenic CFU-E to near-control levels.
The table below presents a summary of research findings on the effects of this compound on erythroid precursors.
| Species | Precursor Cell | Tissue | Key Findings | Reference |
| Mice | BFU-E | Blood | Maximal increase observed on day 2 post-treatment. | cloudfront.net |
| Mice | BFU-E | Bone Marrow | Continuous decrease following treatment. | cloudfront.net |
| Mice | BFU-E, CFU-E | Spleen | Increased until day 4, then declined. | cloudfront.net |
| Mice | CFU-E | Bone Marrow | Maximal increase observed on day 4 post-treatment. | cloudfront.net |
| Rats | CFU-E | Spleen | Rapid and large increase after 3 daily injections, followed by a decline with prolonged treatment. | |
| Rats | CFU-E | Bone Marrow | Progressive increase during 2 months of treatment. |
Role of Erythropoietin (EPO) and its Receptors (EPOR)
In experimental models of hemolytic anemia induced by this compound, the endocrine feedback loop involving erythropoietin (EPO) and its receptor (EPOR) is significantly activated. The massive destruction of red blood cells leads to tissue hypoxia, which is a primary stimulus for the kidneys to dramatically increase the production and secretion of EPO. Studies have shown that phenylhydrazine administration elevates serum EPO levels, a key hormonal response aimed at stimulating erythropoiesis to compensate for the anemic state. jcu.cz
The binding of EPO to its receptor, EPOR, on the surface of erythroid progenitor cells is a critical step for their survival, proliferation, and differentiation. This interaction activates intracellular signaling cascades, most notably the JAK-STAT pathway. However, some research suggests that phenylhydrazine administration may interfere with the binding of EPO to EPOR, potentially affecting the downstream signaling necessary for an efficient erythropoietic response. researchgate.net Despite this potential interference, the profound increase in EPO levels is a hallmark of the physiological response to phenylhydrazine-induced anemia, driving the compensatory proliferation of red blood cell precursors. nih.gov The response to this EPO surge is evident in the hypercellularity of the bone marrow and the activation of stress erythropoiesis in other organs. jcu.cz
Extramedullary Hematopoiesis Assessment in Spleen and Liver
A significant consequence of severe hemolytic anemia induced by this compound is the initiation of extramedullary hematopoiesis (EMH), primarily in the spleen and liver. jcu.czwho.int When the bone marrow's capacity to replenish the red blood cell population is overwhelmed, these organs, which are primary sites of hematopoiesis during fetal development, reactivate this process.
Spleen: The spleen typically undergoes significant enlargement (splenomegaly) and takes on a dark coloration, effects considered secondary to the extensive erythrocyte damage and clearance. researchgate.netwho.int Histological examination reveals a dramatic increase in erythrophagocytosis within the red pulp, leading to an accumulation of macrophages. Concurrently, the spleen becomes a major site of compensatory erythropoiesis. This is characterized by the appearance and expansion of erythroid precursor cells. nih.gov Studies in GATA-1 deficient mice, for example, show that the spleen contains a vastly expanded population of erythroid progenitor cells in response to phenylhydrazine, highlighting its crucial role in the stress erythropoietic response. nih.gov
Liver: The liver also serves as a site for EMH in response to phenylhydrazine-induced anemia. jcu.cz Morphological investigations in mouse models have detailed the appearance of erythropoietic islands within the liver sinusoids and central veins, typically within two days of phenylhydrazine administration. nih.gov These islands consist of centrally located macrophages, similar in morphology to Kupffer cells, surrounded by erythroblasts of similar maturation stages. nih.gov The number and size of these hematopoietic foci increase, reaching a peak around day six or seven, before gradually declining as the animal recovers. nih.govsigmaaldrich.com This process demonstrates the liver's capacity to establish a suitable microenvironment for stress erythropoiesis.
Gene Expression Profiling related to Erythropoiesis (e.g., Gata1, Klf3)
The profound erythropoietic stress initiated by this compound triggers significant changes in the expression of key transcription factors that govern red blood cell development. Among the most critical are GATA binding protein 1 (Gata1) and Krüppel-like factors (KLFs).
Gata1: This master regulator is essential for the proper differentiation of erythroid and megakaryocytic lineages. Experimental models using mice with genetically impaired Gata1 expression (GATA-1low) have provided direct evidence of its importance in the response to phenylhydrazine-induced anemia. These mice exhibit a more rapid recovery from anemia compared to their wild-type counterparts. nih.gov This accentuated response is attributed to a pre-existing expansion of erythroid progenitor cells in their spleens, which allows for a more robust and rapid differentiation into mature red blood cells upon erythropoietic stimulus. nih.gov
Klf3: Krüppel-like factor 3 (KLF3) is another zinc-finger transcription factor involved in a wide range of cellular processes, including erythroid differentiation. While direct studies on KLF3 expression changes following phenylhydrazine administration are limited, its role is intrinsically linked to the Gata1 regulatory network. KLF3 is highly expressed in erythroid cells and is known to be involved in the maturation of these cells. Given that Gata1 regulates the expression of many erythroid genes, it is plausible that the intense erythropoietic drive caused by phenylhydrazine would modulate the expression of KLF3 as part of the broader transcriptional response to restore homeostasis. mdpi.com
Assessment of Systemic and Organ Toxicity
Hematological Indices Monitoring
Monitoring hematological indices is fundamental for characterizing the hemolytic anemia induced by this compound. Administration of the compound leads to predictable and significant alterations in the complete blood count (CBC). The primary effect is a sharp decrease in red blood cell (RBC) count, hemoglobin (Hgb) concentration, and hematocrit (Hct), reflecting the extensive destruction of erythrocytes. nih.govresearchgate.net
In response to the anemia, the bone marrow and sites of extramedullary hematopoiesis release immature red blood cells, leading to a marked reticulocytosis. jcu.cz Changes in red blood cell indices are also characteristic. An increase in mean corpuscular volume (MCV) is often observed due to the presence of larger, immature reticulocytes. nih.gov The mean corpuscular hemoglobin (MCH) may also increase, potentially due to elevated levels of free plasma hemoglobin from lysed cells. jcu.czresearchgate.net In contrast, the mean corpuscular hemoglobin concentration (MCHC) typically decreases. nih.gov Phenylhydrazine administration also frequently induces leukocytosis (an increase in white blood cell count) and thrombocytosis (an increase in platelet count), which may be associated with the resulting inflammatory state. nih.govpeerj.com
Table 1: Changes in Hematological Indices in Rodent Models Following this compound Administration
| Parameter | Observed Change | Reference |
|---|---|---|
| Red Blood Cell (RBC) Count | ↓ Significant Decrease | nih.govresearchgate.netpeerj.com |
| Hemoglobin (Hgb) | ↓ Significant Decrease | nih.govresearchgate.netpeerj.com |
| Hematocrit (Hct) / Packed Cell Volume (PCV) | ↓ Significant Decrease | jcu.cznih.gov |
| Mean Corpuscular Volume (MCV) | ↑ Increase | nih.gov |
| Mean Corpuscular Hemoglobin (MCH) | ↑ Increase | jcu.cznih.gov |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | ↓ Decrease | nih.gov |
| Reticulocyte Count | ↑ Significant Increase | jcu.czwho.int |
| White Blood Cell (WBC) / Leukocyte Count | ↑ Increase (Leukocytosis) | nih.govpeerj.com |
| Platelet Count | ↑ Increase (Thrombocytosis) | nih.govpeerj.com |
Liver and Kidney Function Tests
The systemic toxicity of this compound, largely secondary to massive hemolysis, extends to major organs such as the liver and kidneys. who.intnih.gov These organs are involved in clearing the byproducts of red blood cell destruction, including heme and iron, which can induce oxidative stress and cellular damage. researchgate.net Consequently, monitoring liver and kidney function through biochemical tests is a critical component of assessing toxicity in experimental models.
Liver Function: Liver damage is a frequently reported outcome. industrialchemicals.gov.au Standard liver function tests (LFTs) often reveal elevated serum levels of enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). peerj.comnih.gov These enzymes are normally contained within hepatocytes, and their increased presence in the bloodstream indicates hepatocellular injury. hopkinslupus.org Elevated total bilirubin (B190676) is also expected, resulting from the liver's inability to process the excess bilirubin produced from hemoglobin breakdown. peerj.com
Kidney Function: The kidneys can also be adversely affected. The filtration of large amounts of cell-free hemoglobin and its metabolites can lead to acute kidney injury. researchgate.net Kidney function tests typically measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602). hopkinslupus.org Studies have shown that phenylhydrazine-induced anemia can lead to significant increases in serum creatinine and urea levels, indicating impaired renal function. peerj.comresearchgate.net
Table 2: Representative Changes in Liver and Kidney Function Markers
| Organ | Biochemical Marker | Observed Change | Indication | Reference |
|---|---|---|---|---|
| Liver | Alanine Aminotransferase (ALT) | ↑ Increase | Hepatocellular Damage | peerj.com |
| Aspartate Aminotransferase (AST) | ↑ Increase | Hepatocellular Damage | peerj.com | |
| Total Bilirubin | ↑ Increase | Impaired Hepatic Processing/Hemolysis | peerj.com | |
| Kidney | Creatinine | ↑ Increase | Impaired Renal Function | peerj.com |
| Urea / Blood Urea Nitrogen (BUN) | ↑ Increase | Impaired Renal Function | peerj.com |
Histopathological Examination of Affected Tissues
Histopathological analysis of tissues provides direct visual evidence of the cellular damage and adaptive responses caused by this compound. The primary organs examined are the spleen, liver, and kidneys, which are most affected by the hemolytic process and its sequelae.
Spleen: Microscopic examination of the spleen reveals dramatic structural changes. There is evidence of congestion and erythrophagocytosis, where macrophages in the red pulp are actively engulfing damaged red blood cells. nih.gov The organ shows signs of hypercellularity, consistent with both the influx of immune cells and the establishment of extramedullary erythropoiesis. jcu.cz
Liver: The liver often exhibits dystrophic changes and evidence of hemolysis. who.int Histological staining can reveal the presence of erythropoietic islands within the sinusoids, confirming its role as a site of EMH. nih.gov In some cases, degenerative lesions and signs of hepatocellular injury, which correlate with elevated liver enzymes, are observed. peerj.comnih.gov
Kidney: Histopathological changes in the kidneys can include signs of acute tubular injury. researchgate.net Degenerative lesions may be present, reflecting the toxic effects of filtered hemolytic products. nih.gov Staining techniques such as Hematoxylin-Eosin (H&E) can show alterations in tubular size, while special stains like Perl's Prussian Blue may be used to identify iron deposition within the renal tissue, a consequence of hemoglobin breakdown. researchgate.net
Evaluation of Oxidative Stress Markers (e.g., MDA, NO)
This compound is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. Researchers frequently quantify specific biomarkers to evaluate the extent of oxidative damage in experimental models of phenylhydrazine-induced hemolytic anemia. Among the most commonly measured markers are Malondialdehyde (MDA) and Nitric Oxide (NO).
Malondialdehyde is a terminal product of lipid peroxidation and serves as a reliable indicator of oxidative damage to cellular membranes. nih.govekb.eg Phenylhydrazine administration leads to a significant elevation in MDA levels in various tissues and in circulation. ekb.egpeerj.com This increase is a direct consequence of ROS attacking the polyunsaturated fatty acids of the lipid membranes of erythrocytes, leading to a loss of membrane integrity and subsequent hemolysis. peerj.com
Nitric Oxide is a crucial signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. However, under conditions of oxidative stress, its production can be dysregulated. Studies on phenylhydrazine-induced anemia have shown a significant increase in NO concentrations. peerj.comresearchgate.net This elevation in NO is linked to the inflammatory response and cellular damage triggered by the oxidative assault from phenylhydrazine metabolites. peerj.com The interaction of NO with superoxide (B77818) radicals can also lead to the formation of the highly reactive peroxynitrite, further exacerbating cellular damage.
The table below summarizes findings from a study investigating the effect of phenylhydrazine on oxidative stress markers in rats, demonstrating the significant changes in MDA and NO levels following phenylhydrazine administration.
| Parameter | Control Group (Mean ± SEM) | Anemia Group (Mean ± SEM) | Significance |
|---|---|---|---|
| MDA (nmol/ml) | 2.19 ± 0.35 | 6.04 ± 0.14 | P < 0.05 |
| NO (µmol/l) | 50.26 ± 4.05 | 201.37 ± 15.56 | P < 0.05 |
Data adapted from studies on phenylhydrazine-induced anemic rats, showing significant increases in Malondialdehyde (MDA) and Nitric Oxide (NO) levels, indicative of heightened oxidative stress. peerj.comresearchgate.net
Advanced Analytical and Molecular Techniques
Spectrophotometry is a fundamental technique used to investigate the interaction between phenylhydrazine and hemoglobin. This method relies on measuring the absorption of light by a sample at specific wavelengths. The reaction between phenylhydrazine and oxyhemoglobin results in the oxidative denaturation of the hemoglobin molecule. nih.gov This process can be monitored spectrophotometrically by observing the changes in the characteristic absorption spectrum of hemoglobin, particularly the decrease in absorbance at 577 nm, which corresponds to oxyhemoglobin. nih.gov This technique allows for the kinetic analysis of the initial bimolecular reaction, providing insights into the rate and mechanism of hemoglobin denaturation. nih.gov Furthermore, spectrophotometry is used to quantify the formation of methemoglobin and other hemoglobin derivatives that result from the oxidative damage caused by phenylhydrazine. who.intsfu.ca
While spectrophotometry provides valuable kinetic and quantitative data, calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), could offer complementary thermodynamic information. ITC directly measures the heat changes that occur during the binding interaction between two molecules. This would allow for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS) of the phenylhydrazine-hemoglobin interaction. Such data would provide a more complete understanding of the molecular forces driving the reaction that leads to hemolysis.
Electron microscopy (EM) is an indispensable tool for visualizing the profound ultrastructural changes in erythrocytes induced by this compound. This high-resolution imaging technique allows researchers to directly observe the morphological damage to red blood cells that underlies hemolytic anemia. nih.gov
A hallmark of phenylhydrazine-induced damage is the formation of Heinz bodies, which are intracellular inclusions of denatured and precipitated hemoglobin. nih.govwikipedia.org Using transmission electron microscopy (TEM), Heinz bodies appear as electron-dense, irregular masses, often attached to the inner surface of the erythrocyte membrane. nih.govdtic.mil Scanning electron microscopy (SEM) complements these findings by revealing alterations to the cell's exterior, showing surface protuberances and distortions corresponding to the underlying Heinz bodies. nih.gov The binding of Heinz bodies to the cell membrane is a critical event that impairs the deformability of the erythrocyte, contributing to its premature removal from circulation by macrophages in the spleen.
In addition to Heinz body formation, EM studies have documented other significant morphological changes. These include the development of spherocytes, which are abnormally spherical red blood cells that have lost their typical biconcave shape. This transformation is often a result of membrane loss. The detailed observations provided by EM have been crucial in elucidating the step-by-step process of cellular damage, from hemoglobin denaturation to membrane alteration and eventual cell destruction. nih.govsemanticscholar.orgnih.gov
To understand the cellular response to phenylhydrazine-induced oxidative stress at the molecular level, researchers employ techniques like microarray analysis and quantitative real-time polymerase chain reaction (qPCR). These methods allow for the comprehensive profiling of gene expression changes in hematopoietic tissues and other affected organs.
Microarray analysis enables the simultaneous measurement of the expression levels of thousands of genes. By comparing the gene expression profiles of tissues from phenylhydrazine-treated animals with those of control animals, scientists can identify entire pathways and networks of genes that are up- or downregulated in response to the induced hemolytic anemia. nih.gov This can reveal crucial information about compensatory mechanisms, such as the upregulation of genes involved in erythropoiesis (red blood cell production), antioxidant defense, and stress responses. For example, studies have noted that genes expressed during phenylhydrazine-induced anemia are similar to those expressed in other forms of hemolytic anemia, suggesting a common regenerative response. jcu.cz
Quantitative real-time PCR is used to validate the findings from microarray studies and to quantify the expression of specific genes of interest with high precision and sensitivity. For instance, qPCR can be used to measure the exact fold-change in the expression of key erythropoietic growth factors or enzymes involved in antioxidant pathways. This targeted approach provides robust quantitative data on how specific genes respond to the cellular stress and damage caused by this compound.
Single-cell RNA sequencing (scRNA-seq) is a cutting-edge technology that provides unprecedented resolution of gene expression at the level of individual cells. While bulk RNA sequencing (as in microarray or standard qPCR) provides an average gene expression level across a population of cells, scRNA-seq can dissect the heterogeneity of cellular responses within a tissue. biorxiv.orgbiorxiv.org
In the context of this compound research, scRNA-seq could be applied to bone marrow, spleen, and peripheral blood to understand the diverse responses of different hematopoietic cell populations. For example, this technique could identify specific subpopulations of erythrocyte precursors that are particularly sensitive or resistant to phenylhydrazine-induced damage. It could also characterize the gene expression signatures of macrophages involved in clearing damaged red blood cells and reveal the signaling pathways activated in stem and progenitor cells to initiate a regenerative response. By deconstructing the complex cellular landscape of the hematopoietic system during acute hemolytic anemia, scRNA-seq holds the potential to uncover novel cell types, states, and regulatory networks that orchestrate the response to this toxic insult. biorxiv.org
Bioluminescence tests are rapid and sensitive screening assays used to assess the genotoxic potential of chemical compounds. These tests often utilize genetically engineered bacteria that emit light as part of their metabolism; a change in the intensity of light emission upon exposure to a substance can indicate DNA damage or mutagenicity. nih.gov
Phenylhydrazine and its derivatives have been evaluated for mutagenicity using various assays. The bioluminescence test for genotoxic agents (BLT) has shown that hydrazine (B178648) compounds that are positive in the conventional Ames test (a bacterial reverse mutation assay) are also active in the BLT. nih.gov Notably, some compounds that show weak mutagenic activity in the Ames test have been found to be highly active in the bioluminescence test, suggesting that the BLT may offer greater sensitivity for certain classes of chemicals. nih.gov These tests are based on the principle that DNA-damaging agents can induce specific cellular repair systems (like the SOS response in bacteria), which in turn can trigger the expression of luciferase enzymes, leading to a measurable light output. researchgate.net The use of such bioluminescence-based assays provides a valuable tool for the rapid screening of compounds like phenylhydrazine for potential mutagenic and carcinogenic properties. who.int
Genotoxicity and Carcinogenicity Research of Phenylhydrazine Hydrochloride
In Vitro Mutagenicity Studies (e.g., Ames Test)
Phenylhydrazine (B124118) hydrochloride has demonstrated mutagenic properties in various in vitro testing systems. It has yielded positive results in several bacterial gene mutation assays, including the well-established Ames test, which uses Salmonella typhimurium strains. These positive outcomes were observed both with and without the presence of a metabolic activation system (S-9 mix), indicating that both the parent compound and its metabolites may be mutagenic.
| Assay Type | Test System | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Positive | |
| Unscheduled DNA Synthesis (UDS) | Rat Primary Hepatocytes | Not specified | Positive | |
| DNA Repair Test | Rat Hepatocytes | Not specified | Positive | |
| Mammalian Cell Gene Mutation | V79 Cells | With and Without | Positive (limited reporting) |
In Vivo Genotoxic Activity Assessment
There is evidence suggesting that phenylhydrazine may also exert genotoxic activity in vivo. Studies in animals have demonstrated its capacity to induce genetic damage after administration.
Direct evidence of DNA damage in live animals has been documented. In male Swiss albino mice that received a single intraperitoneal injection of phenylhydrazine, significant DNA damage was measured in both lung and liver extracts. This damage was determined by the alkaline elution technique, which measures single-strand DNA breaks. Another study found that a single oral dose of phenylhydrazine administered to male Sprague Dawley rats resulted in the methylation of guanine (B1146940) in liver DNA, indicating the formation of DNA adducts. While phenylhydrazine was reported to be positive in an in vivo micronucleus assay in BALB/c mice, some researchers have suggested these results could be linked to the compound's hemolytic effects, which might lead to errors in nuclear expulsion from red blood cells, rather than being a direct consequence of genotoxic action alone.
| Endpoint | Test System/Animal Model | Tissue(s) Affected | Observed Effect | Source |
|---|---|---|---|---|
| Single-strand DNA Damage | Male Swiss Albino Mice | Liver, Lung | Significant DNA fragmentation/elution | |
| DNA Adduct Formation | Male Sprague Dawley Rats | Liver | Methylation of DNA guanine | |
| Micronucleus Formation | BALB/c Mice | Polychromatic Erythrocytes | Significant increase in micronuclei |
Carcinogenicity in Animal Models
Phenylhydrazine hydrochloride is recognized as a carcinogen in animal models, particularly in mice, following oral administration. The American Conference of Governmental Industrial Hygienists (ACGIH) has classified phenylhydrazine as a 'Confirmed animal carcinogen (A3)' with unknown relevance to humans.
Chronic administration of this compound has been shown to induce specific types of tumors in mice. A significant finding is the induction of tumors of the vascular system. In a lifetime study where Swiss mice were given this compound in their drinking water, the incidence of blood vessel tumors (angiomas and angiosarcomas) increased significantly from 5% to 22% in females and from 6% to 20% in males compared to control groups.
In addition to vascular tumors, an increased incidence of lung tumors has been observed. In one study, BALB/c mice administered this compound by gavage for 42 weeks showed a significant increase in the occurrence of lung tumors (adenomas and carcinomas).
| Animal Model | Route of Administration | Primary Tumor Types | Key Finding | Source |
|---|---|---|---|---|
| Swiss Mice | Drinking Water | Blood Vessel Tumors (Angiomas, Angiosarcomas) | Significant increase in tumor incidence in both males and females. | |
| BALB/c Mice | Gavage | Lung Tumors (Adenomas, Carcinomas) | Significant increase in lung tumor incidence. |
The precise mechanism by which phenylhydrazine induces tumors is not fully understood, but it is widely believed that a genotoxic component is involved. The positive results from both in vitro and in vivo genotoxicity studies support the hypothesis that the compound's ability to damage DNA is a key factor in its carcinogenicity.
Two primary mechanisms have been proposed to explain the genotoxicity of phenylhydrazine:
Formation of Organic Radicals : Phenylhydrazine is known to react with oxyhemoglobin in red blood cells, a process that generates destructive free radicals. These highly reactive species can cause oxidative damage to cellular components, including DNA, which can lead to mutations and initiate the carcinogenic process.
DNA Methylation : It has been suggested that phenylhydrazine may react with endogenous formaldehyde, leading to the methylation of DNA. The formation of methylated DNA bases, such as N7-methylguanine and O6-methylguanine, constitutes DNA damage that can result in mutations if not properly repaired by the cell.
Given its genotoxic profile and demonstrated carcinogenicity in animals, a genotoxic mechanism for tumor formation cannot be excluded.
Therapeutic and Counteractive Strategies in Phenylhydrazine Hydrochloride Induced Pathologies
Antioxidant Interventions
A primary therapeutic avenue in combating phenylhydrazine (B124118) hydrochloride-induced pathologies is the use of antioxidants. These molecules can neutralize free radicals, thereby preventing or reducing the oxidative damage that is the hallmark of phenylhydrazine toxicity. This section explores the roles of specific antioxidant compounds and plant-based extracts in this context.
N-acetylcysteine (NAC), Vitamin C (ascorbic acid), and Vitamin E (alpha-tocopherol) are well-established antioxidants that have been investigated for their protective effects against phenylhydrazine hydrochloride-induced damage.
N-acetylcysteine (NAC) is a precursor to the intracellular antioxidant glutathione (B108866). While direct studies on the efficacy of NAC in this compound-induced pathologies are limited, its mechanism of action suggests a strong therapeutic potential. NAC replenishes intracellular glutathione stores, which are depleted during oxidative stress. By boosting glutathione levels, NAC enhances the detoxification of reactive oxygen species and protects cells from oxidative injury. Its ability to directly scavenge free radicals further contributes to its antioxidant capacity.
Vitamins C and E have been more directly studied in the context of phenylhydrazine-induced hemolysis. nih.gov Vitamin E, a lipid-soluble antioxidant, is particularly effective at protecting cell membranes from lipid peroxidation. Vitamin C, a water-soluble antioxidant, can regenerate Vitamin E, enhancing its protective effects.
A comparative study on the antioxidant effects of Vitamins C and E in phenylhydrazine-induced hemolysis in rats demonstrated that both vitamins offered protection, though Vitamin E was found to be more effective in preserving hemoglobin and packed cell volume. nih.gov Pre-treatment with these antioxidants also significantly reduced the splenomegaly, cardiomegaly, and hepatomegaly associated with phenylhydrazine administration. nih.gov
Table 1: Comparative Effects of Vitamin C and Vitamin E on Phenylhydrazine (PHZ)-Induced Organomegaly in Rats
| Treatment Group | Spleen Weight (g) | Heart Weight (g) | Liver Weight (g) |
| Control | 0.45 ± 0.02 | 0.65 ± 0.03 | 5.5 ± 0.3 |
| PHZ Only | 0.98 ± 0.05 | 0.85 ± 0.04 | 7.8 ± 0.4 |
| PHZ + Vitamin C | 0.72 ± 0.04 | 0.75 ± 0.03 | 6.5 ± 0.3 |
| PHZ + Vitamin E | 0.65 ± 0.03 | 0.70 ± 0.03 | 6.2 ± 0.3 |
Data adapted from a study on the antioxidant effects of Vitamins C and E on phenylhydrazine-induced haemolysis. nih.gov
Several plant extracts rich in antioxidant compounds have shown promise in mitigating the pathological effects of this compound.
Beta vulgaris (Beetroot) : Extracts from beetroot have been found to be effective against phenylhydrazine-induced anemia. phcogj.com In one study, the administration of an ethanol (B145695) extract of beetroot to anemic rats resulted in a significant increase in the number of red blood cells and hemoglobin concentration. phcogj.com Following the induction of anemia, which saw a decrease in erythrocytes and hemoglobin by 62.51% and 69.64% respectively, treatment with the extract led to a significant recovery. phcogj.com This effect is attributed to the high content of antioxidant compounds such as flavonoids and phenolics in the extract, which help to counteract the oxidative stress induced by phenylhydrazine.
Table 2: Effect of Beta vulgaris Extract on Hematological Parameters in Phenylhydrazine (PHZ)-Induced Anemic Rats
| Parameter | Control Group | PHZ-Induced Anemic Group | PHZ + Beta vulgaris Extract (200 mg/kg) |
| Red Blood Cell Count (x10⁶/µL) | 7.8 ± 0.2 | 2.9 ± 0.1 | 6.5 ± 0.3 |
| Hemoglobin (g/dL) | 14.5 ± 0.5 | 4.4 ± 0.2 | 12.1 ± 0.4 |
Data represents values after 24 days of treatment. Adapted from a study on the protective effects of beetroot extract. phcogj.com
Terminalia arjuna : The aqueous bark extract of Terminalia arjuna has demonstrated a protective effect against phenylhydrazine-induced oxidative damage to red blood cell membranes. The extract was shown to mitigate lipid peroxidation and protein carbonyl content, which are markers of oxidative damage. Furthermore, it helped to maintain the levels of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase.
Melatonin (B1676174), a hormone primarily known for regulating sleep-wake cycles, is also a potent free radical scavenger. Research has shown that melatonin can protect against phenylhydrazine-induced oxidative damage to cellular membranes. researchgate.net A study investigating its effects found that melatonin significantly reduced lipid peroxidation in the liver and spleen of rats treated with phenylhydrazine. researchgate.net The protective mechanism of melatonin is believed to involve the chelation of iron, which plays a role in the generation of free radicals in phenylhydrazine toxicity. researchgate.net By binding to iron, melatonin inhibits the Fenton reaction, a major source of hydroxyl radicals. This dual action of direct free radical scavenging and iron chelation makes melatonin a promising therapeutic agent in this context.
Modulation of Hematological Responses
Beyond direct antioxidant intervention, strategies to modulate the body's hematological response to phenylhydrazine-induced damage are crucial for recovery. These approaches aim to stimulate the production of new red blood cells and, in severe cases, to physically remove the damaged cells and toxic byproducts from circulation.
Zinc is an essential trace element that plays a vital role in numerous biological processes, including erythropoiesis (the production of red blood cells). Studies have shown that zinc supplementation can stimulate red blood cell formation in rats with phenylhydrazine-induced anemia. nih.gov In anemic rats, zinc supplementation was found to significantly increase the red blood cell count. scienceopen.com The mechanism is thought to involve zinc's role as a cofactor for enzymes involved in red blood cell production and its ability to promote the proliferation of nascent immature reticulocytes in the bone marrow. scienceopen.com Research has indicated that in phenylhydrazine-induced anemia, zinc is redistributed in the body, with levels decreasing in the plasma and bones and increasing in erythrocytes, suggesting its mobilization for the production of new red blood cells. nih.gov
Table 3: Effect of Zinc Supplementation on Red Blood Cell (RBC) Count in Phenylhydrazine (PHZ)-Induced Anemic Rats
| Treatment Group | Initial RBC Count (% of normal) | RBC Count after 2 days (% of normal) |
| PHZ-induced anemic rats (saline injection) | 60 ± 7% | 62 ± 8% |
| PHZ-induced anemic rats (ZnSO₄ injection) | 60 ± 7% | 88 ± 10% |
Data adapted from a study on zinc supplementation in rats. scienceopen.com
In cases of severe, life-threatening hemolysis induced by agents like this compound, more aggressive interventions may be necessary. Whole Blood Exchange (WBE) therapy is a procedure that involves the removal of a patient's entire blood volume and its replacement with donor blood and plasma. While not specifically studied for this compound poisoning, its application in other severe hemolytic conditions provides a strong rationale for its potential use. A case report on a patient with severe hemolysis from another cause demonstrated that WBE successfully removed hemolyzed red blood cells and circulating toxins, leading to a rapid clinical improvement and a significant increase in hemoglobin levels. This suggests that WBE could be a life-saving measure in acute, severe cases of this compound-induced hemolytic crisis by physically clearing the damaged erythrocytes and the causative agent from the circulation.
Erythropoietin Administration for Anemia Treatment
In pathologies induced by this compound, the resulting hemolytic anemia triggers a complex endogenous response involving erythropoietin (Epo), a key growth factor in the production of red blood cells. zlibrary.to Studies in animal models have elucidated the dynamic role of Epo and erythropoietic precursors in response to this chemical insult.
Following the administration of this compound to induce anemia in mice, significant changes occur in the populations of erythrocytic burst-forming units (BFU-E) and erythrocytic colony-forming units (CFU-E) across various hematopoietic organs. nih.gov Research has observed a notable migration of BFU-E, the earliest erythroid progenitors, under these anemic conditions. nih.gov In one study, the maximal increase of BFU-E in the blood was noted on day 2 post-injection, while splenic BFU-E and CFU-E increased until day 4. nih.gov Concurrently, bone marrow BFU-E levels decreased, suggesting a mobilization of these precursors. nih.gov
The primary source of Epo production can also shift during prolonged phenylhydrazine-induced anemia. In a rat model with a fully compensated hemolytic state established over a six-week period of phenylhydrazine injections, a significant transition in Epo sourcing was observed. nih.gov While the kidney was the main source of Epo during the initial stages of anemia, the liver progressively became the principal producer as the condition became compensated. nih.gov By the fifth and sixth weeks, the liver was identified as the primary, if not sole, source of the elevated Epo titers necessary to counteract the hemolysis. nih.gov This highlights the liver's critical compensatory role in long-term hemolytic states induced by phenylhydrazine. nih.gov
The table below summarizes the observed changes in erythropoietic precursors in mice following this compound administration, indicating the body's natural response to stimulate erythropoiesis.
| Hematopoietic Organ | Precursor Type | Peak Change Post-Injection | Observation |
| Blood | BFU-E | Day 2 | Maximal Increase |
| Bone Marrow | BFU-E | Continuous | Decrease |
| Bone Marrow | CFU-E | Day 4 | Maximal Increase |
| Spleen | BFU-E / CFU-E | Day 4 | Increase, followed by decline |
Data sourced from a study on mice injected with this compound on days 0, 1, and 3. nih.gov
Dexamethasone (B1670325) Effects on Anemia
The synthetic glucocorticosteroid dexamethasone has been shown to effectively suppress the generation of hemolytic anemia induced by phenylhydrazine. nih.gov Research indicates that the anemia resulting from phenylhydrazine is associated with immune activation, which is modulated by dexamethasone. nih.govebm-journal.org
In studies involving rats, treatment with phenylhydrazine alone led to a pronounced hemolytic anemia, characterized by a significant drop in erythrocyte counts and hematocrit levels, particularly between days 1 and 7 post-injection. nih.gov This anemia was accompanied by leukocytosis (an increase in white blood cells) and splenomegaly (enlargement of the spleen). nih.gov
However, when rats were treated with both phenylhydrazine and dexamethasone, their erythrocyte counts and hematocrits remained within the normal range. nih.govebm-journal.org Dexamethasone treatment also suppressed the phenylhydrazine-induced leukocytosis and splenomegaly. nih.gov While reticulocyte counts in the co-treated group were higher than in controls, they were significantly lower than in the group receiving only phenylhydrazine. nih.gov Furthermore, dexamethasone inhibited the rise in plasma IgG titers and altered the ratio of peripheral blood T and B lymphocytes that was otherwise induced by phenylhydrazine exposure. nih.gov
The following table details the comparative effects on key hematological parameters in rats treated with phenylhydrazine with and without dexamethasone.
| Parameter | Phenylhydrazine (PHZ) Only | Phenylhydrazine (PHZ) + Dexamethasone (DXM) |
| Erythrocyte (RBC) Count | Declined to 68-40% of pretreatment values | Remained around 90% of pretreatment values |
| Hematocrit (Hct) | Declined to ~80% of pretreatment values | Showed no significant diminution |
| Leukocyte Count | Significant increase (leukocytosis) | Suppressed; remained within normal range |
| Splenomegaly | Induced | Suppressed |
| Plasma IgG Titers | Increased | Inhibited |
Findings are based on a study where phenylhydrazine-induced anemia was most pronounced on Days 1-7 after injection. nih.govebm-journal.org
Inflammation and Immune Response Management
Immunomodulatory Agents (e.g., Echinochrome)
Echinochrome A (Ech), a pigment derived from sea urchins, has demonstrated significant therapeutic potential in managing the pathological effects of phenylhydrazine-induced hemolytic anemia through its immunomodulatory, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net
Studies show that Ech can ameliorate phenylhydrazine-induced anemia while also providing hepatorenal protection. nih.govresearchgate.net In rat models of this condition, Ech treatment led to a considerable increase in red blood cells, white blood cells, and platelet counts, as well as hemoglobin levels. researchgate.net
The immunomodulatory effects of Ech are central to its therapeutic action. It has been found to enhance the generation of regulatory T cells (Tregs), which are crucial for modulating inflammatory responses and maintaining immune homeostasis. nih.govechinobase.org By inducing the Treg population, Ech may help correct immune imbalances. mdpi.com Additionally, Ech treatment can suppress the activation of pro-inflammatory M1 type macrophages while promoting the production of M2 type macrophages, which are involved in the resolution of inflammation and tissue repair. nih.govechinobase.org This shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype is a key aspect of its immunomodulatory function. nih.gov Echinochrome's therapeutic activities also involve the reduction of inflammation and oxidative stress through the regulation of specific signaling pathways. nih.gov
The table below summarizes the effects of Echinochrome on various hematological and biochemical markers in rats with phenylhydrazine-induced hemolytic anemia.
| Parameter Category | Specific Marker | Effect of Echinochrome Treatment |
| Hematological | Red Blood Cells (RBCs) | Significant Increase |
| White Blood Cells (WBCs) | Significant Increase | |
| Platelets | Significant Increase | |
| Hemoglobin | Significant Increase | |
| Biochemical (Inflammatory/Damage Markers) | Aspartate Aminotransferase | Significant Decrease |
| Alanine Aminotransferase | Significant Decrease | |
| Alkaline Phosphatase | Significant Decrease | |
| Bilirubin (B190676) | Significant Decrease | |
| Biochemical (Antioxidant Markers) | Reduced Glutathione | Significant Increase |
| Catalase | Significant Increase |
Data compiled from studies on the hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Agents Targeting Phenylhydrazine (B124118) Hydrochloride-Induced Pathologies
The toxic effects of phenylhydrazine hydrochloride, primarily hemolytic anemia, have spurred research into developing therapeutic agents to counteract its pathologies. Phenylhydrazine induces hemolysis by generating reactive oxygen species, leading to oxidative damage to red blood cells. researchgate.net This mechanism makes it a valuable tool for studying hemolytic anemia and for screening novel therapeutic agents. researchgate.net
Research has focused on substances with antioxidant properties to mitigate the damage caused by phenylhydrazine. For example, studies have investigated the protective effects of various natural and synthetic compounds against phenylhydrazine-induced toxicity. These agents are evaluated for their ability to reduce hemolysis, oxidative stress, and subsequent organ damage. The development of such therapeutic agents holds promise not only for treating accidental or occupational exposure to phenylhydrazine but also for managing other hemolytic conditions with similar pathological mechanisms.
Elucidation of Long-Term Systemic Effects and Chronic Exposure Implications
Chronic exposure to this compound has been linked to a range of systemic effects, including damage to the liver, kidneys, and lungs. scbt.comnilechemicals.com Animal studies have demonstrated that long-term administration can lead to hemolytic anemia and an increased incidence of tumors. scbt.comindustrialchemicals.gov.au Specifically, mice given this compound in their drinking water over their lifetime showed an increase in blood vessel tumors. scbt.comgrafiati.com
Further research is needed to fully elucidate the long-term systemic effects and the mechanisms underlying the carcinogenicity of chronic phenylhydrazine exposure. Understanding these chronic exposure implications is crucial for establishing safety guidelines for individuals who may come into contact with this compound in industrial or laboratory settings. These investigations will also shed light on the broader health risks associated with chronic exposure to hydrazine (B178648) derivatives. scbt.com
Application of this compound in High-Throughput Drug Screening Models for Anemia and Oxidative Stress
The ability of this compound to induce predictable hemolytic anemia and oxidative stress makes it a valuable tool in high-throughput drug screening. researchgate.net Zebrafish have emerged as a particularly useful in vivo model for these screenings due to their genetic and physiological similarities to humans, as well as their rapid development and transparency. nih.govnih.gov
In these models, phenylhydrazine is used to induce a hemolytic stress, allowing researchers to screen for compounds that can mitigate the resulting anemia or oxidative damage. nih.govcore.ac.uk This approach has been successfully used to identify potential therapeutic agents for blood disorders and to study the cellular responses to oxidative stress. nih.gov The use of phenylhydrazine in these high-throughput models accelerates the discovery of new drugs for anemia and other conditions characterized by oxidative damage.
Advanced Omics Approaches (Proteomics, Metabolomics) to Characterize Cellular Responses
Advanced "omics" technologies, such as proteomics and metabolomics, are being increasingly applied to understand the complex cellular responses to this compound. These approaches provide a comprehensive view of the changes in proteins and metabolites within a cell or organism upon exposure to the compound.
Proteomic studies have been used to identify proteins that are differentially expressed in response to phenylhydrazine-induced stress. For instance, comparative proteomics in mice has revealed changes in red blood cell proteins, offering insights into the molecular mechanisms of hemolytic anemia. nih.gov
Metabolomic analyses have shown that phenylhydrazine exposure alters cellular metabolism, including increased glucose utilization and ATP depletion in red blood cells. nih.gov In human lung cells, metabolomics has revealed that nanoparticles can induce metabolic changes related to stress responses. lin.irk.ru These omics studies are crucial for identifying biomarkers of phenylhydrazine exposure and for uncovering novel therapeutic targets.
Computational Modeling and Theoretical Frameworks for Phenylhydrazine Reactivity in Biological Systems
Computational modeling and theoretical frameworks are powerful tools for investigating the reactivity of this compound in biological systems. These methods can predict the interactions of phenylhydrazine with biological molecules and elucidate the mechanisms of its toxic effects.
Density functional theory (DFT) studies, for example, have been used to investigate the electronic properties and reaction mechanisms of hydrazine derivatives. researchgate.net These computational approaches can model the formation of intermediates and predict the stability of different chemical species. By combining computational modeling with experimental data, researchers can gain a deeper understanding of phenylhydrazine's reactivity and develop strategies to mitigate its toxicity.
Recent studies have also explored the synthesis and molecular modeling of polymers incorporating phenylhydrazine, investigating their potential as anti-inflammatory agents. researchgate.netnih.gov These theoretical investigations provide a foundation for designing new compounds with specific biological activities.
Q & A
Q. What are the standard methods for synthesizing phenylhydrazine hydrochloride in academic laboratories?
this compound is typically synthesized via diazotization of aniline with sodium nitrite and hydrochloric acid, followed by reduction with sodium sulfite. The intermediate this compound is precipitated using hydrochloric acid and neutralized to obtain the free base. Critical steps include controlling reaction temperatures (85–90°C during acid precipitation) and ensuring anhydrous conditions during neutralization to avoid decomposition .
Q. How can this compound be quantified in laboratory samples?
The NIOSH Manual of Analytical Methods (NMAM) 3518 outlines a spectrophotometric approach using phosphomolybdic acid (PMA) in acidic media. The method involves sample collection in 0.1 M HCl, derivatization with PMA, and absorbance measurement at 700 nm. Calibration curves are generated using this compound standards, with detection limits validated for occupational exposure monitoring .
Q. What safety protocols are essential when handling this compound?
Key safety measures include:
- Using PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Working in a fume hood to avoid inhalation of dust or vapors.
- Storing in airtight containers away from strong oxidizers (e.g., peroxides) and bases (e.g., NaOH), which can trigger hazardous reactions (e.g., nitrogen oxide emissions).
- Implementing emergency showers/eye wash stations and prohibiting dry sweeping to reduce dust dispersion .
Q. How is this compound used in carbonyl group identification?
It reacts with aldehydes/ketones to form phenylhydrazones, which are crystalline derivatives with distinct melting points. For example, benzaldehyde forms benzaldehyde phenylhydrazone (mp 156°C). This method requires pure this compound to avoid side reactions, and derivatives are characterized via melting point analysis or HPLC .
Advanced Research Questions
Q. How do intermediates in phenylhydrazine oxidation influence experimental outcomes, and how can they be managed?
Oxidation of phenylhydrazine generates superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and benzenediazonium ions, which propagate chain reactions. These intermediates can be studied using:
- Superoxide dismutase (SOD) to quench O₂⁻ and extend reaction lag phases.
- Catalase to detect H₂O₂ accumulation.
- UV-Vis spectroscopy (280 nm for benzenediazonium ion tracking). Contradictions in mechanistic studies arise from varying buffer conditions and metal ion catalysts (e.g., Cu²⁺), requiring strict control of chelating agents like EDTA .
Q. What strategies optimize this compound’s use in Fischer indole synthesis?
Microwave-assisted synthesis improves reaction efficiency by reducing time and side products. For example, reacting this compound with ketones (e.g., butanone) in ethereal solvents under microwave irradiation (150°C, 15 min) yields indoles with >90% purity. Acid choice (e.g., HCl vs. acetic acid) and stoichiometry (1:1 hydrazine:carbonyl) are critical for regioselectivity .
Q. How can conflicting toxicity data in animal models using this compound be resolved?
Discrepancies in anemia induction (e.g., methemoglobinemia severity) stem from dosage variations and species-specific metabolic responses. Methodological best practices include:
Q. What analytical challenges arise in detecting this compound degradation products?
Degradation products like nitrogen oxides and hydrogen chloride complicate HPLC analysis due to peak overlapping. Solutions include:
- Using ion chromatography for anion detection (e.g., Cl⁻, NO₃⁻).
- Coupling LC-MS with stable isotope-labeled internal standards to improve quantification accuracy.
- Storing samples at −20°C to inhibit further decomposition .
Methodological Considerations for Data Reproducibility
Q. How should researchers address batch-to-batch variability in this compound purity?
Q. What steps ensure reproducibility in this compound-mediated hydrazone formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
